2,2'-Biphenylylene phosphite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

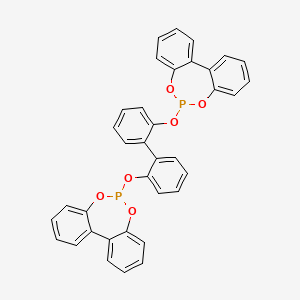

2,2’-Biphenylylene phosphite: is an organophosphorus compound with the molecular formula C36H24O6P2. It is a phosphite ester derived from biphenyl, where two phenyl rings are connected through a phosphorus atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biphenylylene phosphite typically involves the reaction of 2,2’-biphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds as follows:

-

Formation of Phosphorchloridite Ester:

- 2,2’-Biphenol reacts with phosphorus trichloride to form the phosphorchloridite ester.

- Reaction conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent moisture from interfering with the reaction.

-

Substitution Reactions:

- The phosphorchloridite ester can further react with various Grignard reagents or organolithium compounds to introduce different substituents on the phosphorus atom.

- Reaction conditions: These reactions are usually performed at low temperatures to control the reactivity and prevent side reactions.

Industrial Production Methods: Industrial production of 2,2’-Biphenylylene phosphite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-Biphenylylene phosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can undergo substitution reactions with different nucleophiles, such as Grignard reagents or organolithium compounds.

Hydroformylation: It can act as a ligand in catalytic hydroformylation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Grignard reagents (e.g., methylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium) are commonly used.

Hydroformylation: The compound is used as a ligand in the presence of rhodium catalysts under high pressure and temperature.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphites.

Hydroformylation: Linear and branched aldehydes.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Polymer Stabilization

2,2'-Biphenylylene phosphite is utilized as an antioxidant and stabilizer in polymers. Its phosphite moieties can effectively scavenge free radicals generated during polymer degradation, thereby enhancing the longevity and performance of polymeric materials.

2. Flame Retardants

The compound has been investigated for its potential use as a flame retardant additive due to its ability to form char upon combustion, which helps in insulating the underlying material from heat.

Applications in Organic Synthesis

1. Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, leading to the formation of more complex structures utilized in pharmaceuticals and agrochemicals.

2. Ligands in Coordination Chemistry

The compound's biphenyl structure allows it to act as a ligand in coordination complexes, which are essential in catalysis and material synthesis.

Medicinal Chemistry Applications

1. Anticancer Agents

Research indicates that derivatives of biphenylylene phosphite exhibit anticancer properties. These compounds have been shown to inhibit certain cancer cell lines, making them candidates for further development as therapeutic agents.

2. Antimicrobial Activity

Studies have reported that compounds related to biphenylylene phosphite possess antimicrobial properties. This makes them potential candidates for developing new antibiotics or antimicrobial agents.

Case Study 1: Polymer Stabilization

In a study focusing on the stabilization of polyolefins, this compound was incorporated into the polymer matrix. The results indicated a significant reduction in degradation rates when exposed to UV light and thermal stress compared to control samples without the additive.

Case Study 2: Anticancer Activity

A series of experiments were conducted on modified biphenylylene phosphite derivatives against breast cancer cell lines. The findings revealed that specific modifications enhanced cytotoxicity, suggesting pathways for further drug development targeting cancer therapies.

Wirkmechanismus

The mechanism of action of 2,2’-Biphenylylene phosphite involves its ability to act as a ligand and form complexes with metal ions. The compound’s phosphorus atom can coordinate with metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the catalytic activity and selectivity of the metal complex in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex.

Vergleich Mit ähnlichen Verbindungen

BiPhePhos: A phosphite ligand with methoxy and tert-butyl groups, known for its high catalytic activity and selectivity.

BinaPhtPhos: Another phosphite ligand with unique structural features, used in similar catalytic applications.

P (OPh): A monodentate phosphite ligand with different electronic and steric properties.

Uniqueness of 2,2’-Biphenylylene phosphite: 2,2’-Biphenylylene phosphite is unique due to its biphenyl backbone, which provides rigidity and stability to the compound. This structural feature allows it to form stable complexes with metal ions, enhancing its effectiveness as a ligand in catalytic reactions. Additionally, the compound’s ability to undergo various substitution reactions makes it versatile for different applications in chemistry and industry.

Biologische Aktivität

2,2'-Biphenylylene phosphite is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl backbone with phosphite functional groups. Its structure allows for unique interactions in biological systems, influencing its activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Compounds with phosphite groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Research indicates that biphenyl derivatives can possess antimicrobial properties, potentially useful in treating infections.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing various biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The phosphite group can donate electrons to free radicals, neutralizing their harmful effects.

- Interaction with Cellular Targets : The compound may interact with proteins or nucleic acids, altering their function and leading to biological responses.

Antioxidant Activity

A study demonstrated that biphenyl derivatives, including this compound, showed significant radical scavenging activity. This was assessed using various assays measuring the ability to neutralize free radicals.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 82 | 75 |

| Control (Vitamin C) | 90 | 85 |

Antimicrobial Properties

In vitro tests revealed that this compound exhibited antimicrobial activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing antimicrobial agents.

Enzyme Inhibition

Research has indicated that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes in a dose-dependent manner.

| Concentration (µM) | COX Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Eigenschaften

IUPAC Name |

6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1,3,2]benzodioxaphosphepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQAVPSRFZSTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24O6P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.